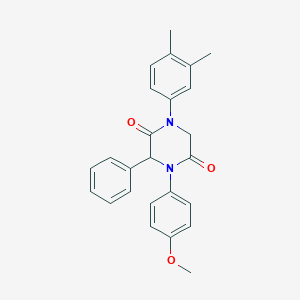
1-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-3-phenyl-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-3-phenyl-2,5-piperazinedione, also known as Compound A, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazinedione derivatives and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-3-phenyl-2,5-piperazinedione A is not fully understood. However, it has been suggested that it may inhibit the activity of various enzymes, including COX-2 and 5-LOX, by binding to their active sites. This may lead to a reduction in the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, this compound A may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound A has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and inhibit the growth of various tumor cell lines. Additionally, this compound A has been found to have antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-3-phenyl-2,5-piperazinedione A has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in scientific research. Additionally, it has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. However, there are also some limitations to using this compound A in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its potential side effects and toxicity.
Orientations Futures
There are several future directions for research on 1-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-3-phenyl-2,5-piperazinedione A. One area of interest is its potential use as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, more research is needed to determine its potential use as a cancer therapy. Furthermore, the antimicrobial activity of this compound A could be further explored for the development of new antibiotics. Finally, more research is needed to fully understand the mechanism of action of this compound A and its potential side effects and toxicity.
Conclusion:
In conclusion, this compound, or this compound A, is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. While there are some limitations to using this compound A in lab experiments, its potential therapeutic applications make it an exciting area of research for the future.
Méthodes De Synthèse
1-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-3-phenyl-2,5-piperazinedione A can be synthesized using a variety of methods, including the condensation of 3,4-dimethylbenzaldehyde, 4-methoxybenzaldehyde, and phenylhydrazine with ethyl acetoacetate. The resulting product can be purified using column chromatography.
Applications De Recherche Scientifique
1-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-3-phenyl-2,5-piperazinedione A has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. This compound A has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. Additionally, this compound A has been found to induce apoptosis in cancer cells and inhibit the growth of various tumor cell lines. It has also been shown to have antimicrobial activity against various bacterial and fungal strains.
Propriétés
Formule moléculaire |
C25H24N2O3 |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C25H24N2O3/c1-17-9-10-21(15-18(17)2)26-16-23(28)27(20-11-13-22(30-3)14-12-20)24(25(26)29)19-7-5-4-6-8-19/h4-15,24H,16H2,1-3H3 |
Clé InChI |
DUWZVAUIBOTNQZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC)C |
SMILES canonique |
CC1=C(C=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7'-Benzyl-5',7'-dihydrospiro(cyclohexane-1,8'-tetraazolo[1,5-a]pyrazin)-6'-one](/img/structure/B242357.png)
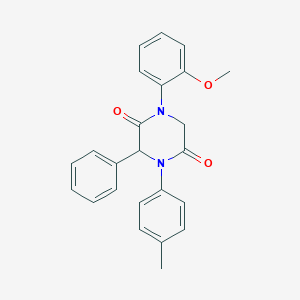
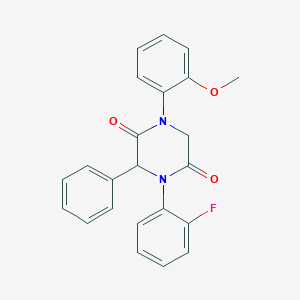
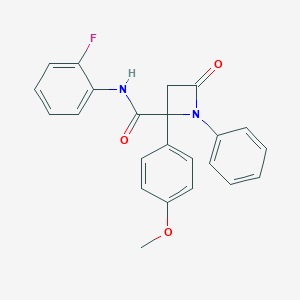
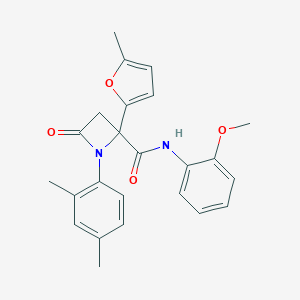
![3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione](/img/structure/B242366.png)
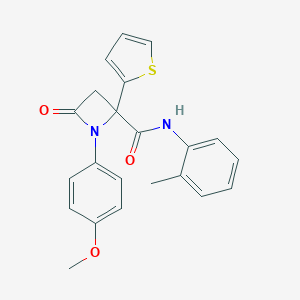

![3-[dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azaniumyl]propyl-dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azanium;tetraiodide](/img/structure/B242377.png)
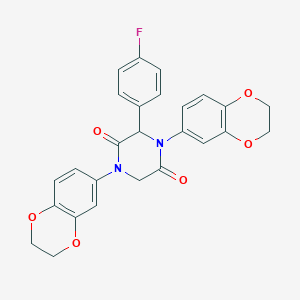
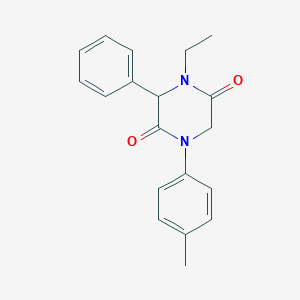

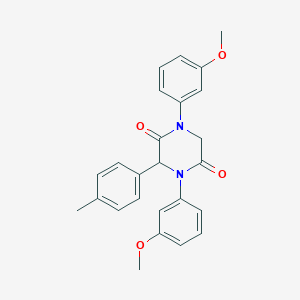
![1,4-Bis(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242388.png)
